![molecular formula C10H13ClN2O B8522337 N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B8522337.png)
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide is an organic compound with a molecular formula of C10H13ClN2O It is characterized by the presence of an acetamide group attached to a 2-amino-2-(4-chlorophenyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 4-chlorophenylacetonitrile with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to hydrolysis and subsequent reaction with ammonia to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar in structure but lacks the aminoethyl group.
N-(2-aminoethyl)acetamide: Similar but lacks the chlorophenyl group.
N-(2-amino-2-phenylethyl)acetamide: Similar but lacks the chlorine atom on the phenyl ring.
Uniqueness
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide is unique due to the presence of both the aminoethyl and chlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
N-[2-amino-2-(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H13ClN2O/c1-7(14)13-6-10(12)8-2-4-9(11)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14) |
InChI Key |
XHBLGQHNWRNULV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
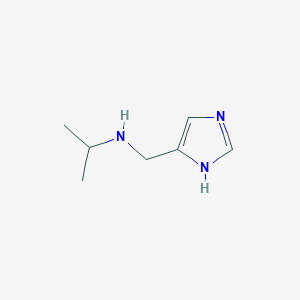
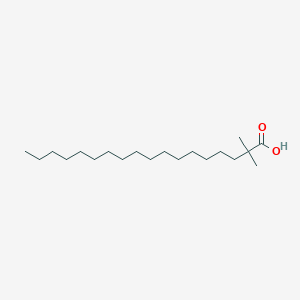
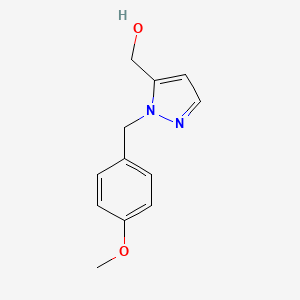
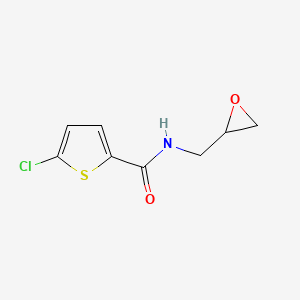

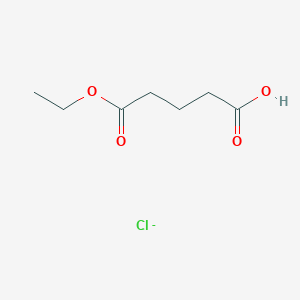
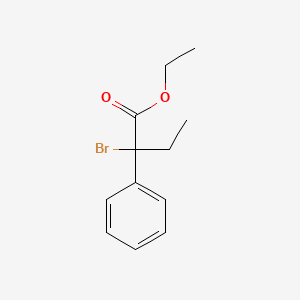

![4-phenoxy-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B8522325.png)
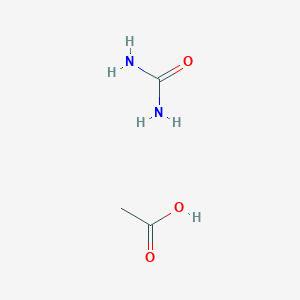
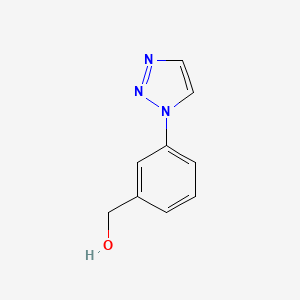
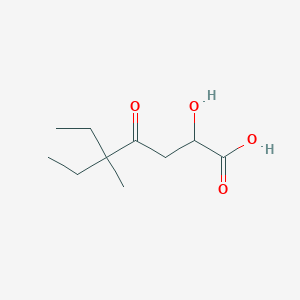
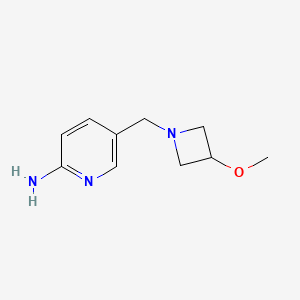
![N-[2-(3-aminophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B8522366.png)
